Cas no 1784632-55-8 (2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol)

2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a pyridine core with dimethoxy substituents at the 3- and 5-positions. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its potential as a building block for pharmacologically active molecules. The presence of both amino and hydroxyl functional groups enables its use as a ligand or intermediate in the preparation of complex heterocycles. Its structural features, including the electron-rich pyridine ring, may enhance binding affinity in target interactions. The compound’s purity and stability make it suitable for research applications requiring precise molecular frameworks.
2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol structure
1784632-55-8 structure
Product name:2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
CAS No:1784632-55-8
MF:C9H14N2O3
Molecular Weight:198.219062328339
CID:5565083
PubChem ID:84668204

2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1825212
    • 1784632-55-8
    • 2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
    • 2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
    • インチ: 1S/C9H14N2O3/c1-13-7-4-11-5-8(14-2)9(7)6(12)3-10/h4-6,12H,3,10H2,1-2H3
    • InChIKey: CPEMZCHLLJJLBH-UHFFFAOYSA-N
    • SMILES: OC(CN)C1C(=CN=CC=1OC)OC

計算された属性

  • 精确分子量: 198.10044231g/mol
  • 同位素质量: 198.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 156
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.6Ų
  • XLogP3: -1

2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1825212-2.5g
2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
1784632-55-8
2.5g
$2240.0 2023-09-19
Enamine
EN300-1825212-10.0g
2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
1784632-55-8
10.0g
$4914.0 2023-07-10
Enamine
EN300-1825212-0.5g
2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
1784632-55-8
0.5g
$1097.0 2023-09-19
Enamine
EN300-1825212-1.0g
2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
1784632-55-8
1.0g
$1142.0 2023-07-10
Enamine
EN300-1825212-0.25g
2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
1784632-55-8
0.25g
$1051.0 2023-09-19
Enamine
EN300-1825212-1g
2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
1784632-55-8
1g
$1142.0 2023-09-19
Enamine
EN300-1825212-0.1g
2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
1784632-55-8
0.1g
$1005.0 2023-09-19
Enamine
EN300-1825212-10g
2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
1784632-55-8
10g
$4914.0 2023-09-19
Enamine
EN300-1825212-0.05g
2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
1784632-55-8
0.05g
$959.0 2023-09-19
Enamine
EN300-1825212-5.0g
2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
1784632-55-8
5.0g
$3313.0 2023-07-10

2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol 関連文献

2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-olに関する追加情報

2-Amino-1-(3,5-Dimethoxypyridin-4-yl)Ethan-1-Ol: A Comprehensive Overview

2-Amino-1-(3,5-Dimethoxypyridin-4-yl)Ethan-1-Ol, also known by its CAS number 1784632-55-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines an amino group with a substituted pyridine ring and an alcohol moiety. The compound has garnered attention due to its potential applications in drug discovery and its intriguing chemical properties.

The chemical structure of 2-Amino-1-(3,5-Dimethoxypyridin-4-yl)Ethan-1-Ol consists of a pyridine ring substituted with methoxy groups at positions 3 and 5. The amino group is attached to the ethanolic chain, which is further connected to the pyridine ring at position 4. This arrangement creates a molecule with both aromatic and polar functionalities, making it a versatile candidate for various chemical reactions and biological assays.

Recent studies have explored the synthesis of this compound through various methodologies. One notable approach involves the nucleophilic substitution of a suitable precursor, followed by subsequent functionalization steps to introduce the amino and hydroxyl groups. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring that the compound can be reliably produced for further investigation.

The biological activity of 2-Amino-1-(3,5-Dimethoxypyridin-4-yl)Ethan-1-Ol has been a focal point in recent research. Preclinical studies have demonstrated its potential as a modulator of certain cellular pathways, particularly those involved in inflammation and oxidative stress. For instance, experiments using cell culture models have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, its ability to scavenge free radicals suggests potential applications in antioxidant therapies.

In terms of pharmacokinetics, studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results indicate that it has moderate bioavailability when administered orally, with significant uptake observed in liver and kidney tissues. These findings are crucial for determining its suitability as a drug candidate and for guiding further preclinical testing.

The safety profile of 2-Amino-1-(3,5-Dimethoxypyridin-4-yl)Ethan-1-Ol has also been investigated. Acute toxicity studies in animal models reveal that it has a relatively low toxicity profile at therapeutic doses. However, chronic exposure studies are currently underway to assess long-term safety and potential adverse effects.

Looking ahead, researchers are exploring the potential of this compound in treating various diseases, including neurodegenerative disorders and cardiovascular conditions. Its ability to interact with key enzymes and receptors makes it a promising lead compound for drug development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through clinical trials.

In conclusion, 2-Amino-1-(3,5-Dimethoxypyridin-4-yl)Ethan-1-Ol represents a compelling example of how innovative synthetic strategies and rigorous biological testing can yield compounds with significant therapeutic potential. As research continues to unfold, this molecule holds promise as a valuable tool in advancing medical science and improving human health.

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